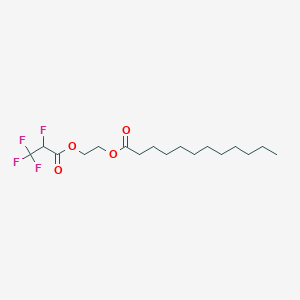
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester is a specialized organic compound with a unique structure that combines a dodecanoic acid backbone with a tetrafluoro-1-oxopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester typically involves the esterification of dodecanoic acid with 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The fluorine atoms in the tetrafluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Reduction: Dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester involves its interaction with biological membranes and enzymes. The fluorinated group can enhance the compound’s ability to penetrate cell membranes, while the ester bond can be hydrolyzed by esterases, releasing the active components. The molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential interactions with lipid bilayers and membrane proteins.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid, ethyl ester: Similar ester structure but lacks the fluorinated group.
Dodecanoic acid, 1,2,3-propanetriyl ester: A triester with different functional properties.
Dodecanoic acid, 2,3-dihydroxypropyl ester: Contains hydroxyl groups instead of the fluorinated group.
Uniqueness
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester is unique due to the presence of the tetrafluoro-1-oxopropoxy group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, hydrophobicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
113435-70-4 |
|---|---|
Molecular Formula |
C17H28F4O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,3,3,3-tetrafluoropropanoyloxy)ethyl dodecanoate |
InChI |
InChI=1S/C17H28F4O4/c1-2-3-4-5-6-7-8-9-10-11-14(22)24-12-13-25-16(23)15(18)17(19,20)21/h15H,2-13H2,1H3 |
InChI Key |
HUPQWUBQMLAQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOC(=O)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















